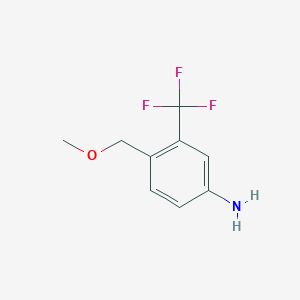
4-(Methoxymethyl)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)-3-(trifluoromethyl)aniline is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety .
Synthesis Analysis
The synthesis of similar compounds often involves the use of sodium ferrate and sodium bromide as auxiliary reaction mixtures . The temperature is raised to 155 °C, the reaction pressure is raised to 4 atm, and the reaction is continued for 10 h .Molecular Structure Analysis
The molecular formula of a similar compound, 4-Methoxy-3-(trifluoromethyl)aniline, is C8H8F3NO . The molecular weight is 191.15 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4-Methyl-3-(trifluoromethyl)aniline include a refractive index of n20/D 1.490 (lit.), a boiling point of 204 °C (lit.), and a density of 1.220 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Chemical Reactions and Modifications:
- The reactivity of anilides, including those with electron-withdrawing groups like trifluoromethyl, can lead to different chemical transformations. For instance, reactions with phenyliodine(III) bis(trifluoroacetate) (PIFA) can transfer iodophenyl groups to amide nitrogen or introduce a hydroxy group at the para position, depending on the nature of the substituent group (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Liquid Crystals and Mesogens:
- Derivatives of N-(4-substituted benzylidene) aniline, including those with trifluoromethyl groups, exhibit liquid crystalline properties. These compounds can form stable smectic phases and are useful in understanding the effect of polar substituents on liquid crystalline behavior (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Photochemical Behavior:
- The photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, including those with trifluoromethyl substituents, demonstrates the impact of different substituents on photophysical properties. This understanding is crucial in designing materials for optical applications (Yang, Liau, Wang, & Hwang, 2004).
Electrochemical Properties:
- Ionic liquids formed with quaternary ammonium salts and trifluoromethylsulfonyl anions exhibit significant electrochemical properties. These materials are potential candidates for applications like electrochemical capacitors due to their high ionic conductivity and wide potential windows (Sato, Masuda, & Takagi, 2004).
Polymer and Material Science:
- The incorporation of trifluoromethyl groups into polymers and Schiff bases leads to materials with novel properties. This includes the development of hyperbranched polymers with nonlinear optical properties and Schiff base fluorescent sensors for metal ions, demonstrating the versatility of trifluoromethyl derivatives in material science applications (Zhang, Wada, & Sasabe, 1997); (Tian, Yan, Yang, & Tian, 2015).
Corrosion Inhibition:
- Compounds with methoxy and trifluoromethyl groups have shown potential as corrosion inhibitors for metals in acidic media. Their effectiveness demonstrates the utility of these compounds in industrial applications where corrosion resistance is critical (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-5-6-2-3-7(13)4-8(6)9(10,11)12/h2-4H,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZKTNYUVBUFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1507068-46-3 |
Source


|
| Record name | 4-(methoxymethyl)-3-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

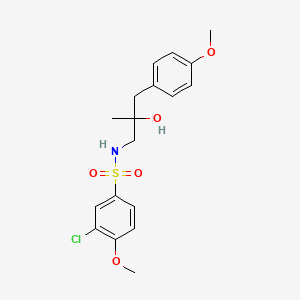
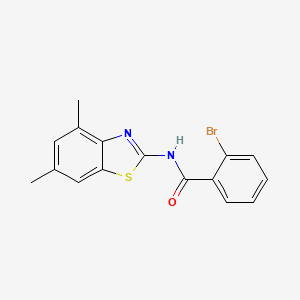

![3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/no-structure.png)
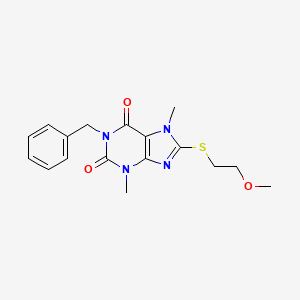
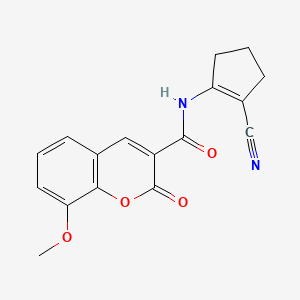
![N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine](/img/structure/B2670654.png)
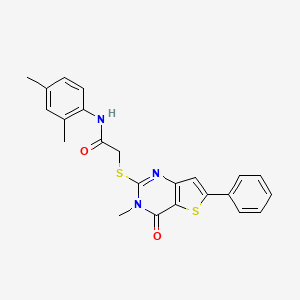
![Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate](/img/structure/B2670656.png)
![N-benzyl-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2670657.png)
![6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2670659.png)
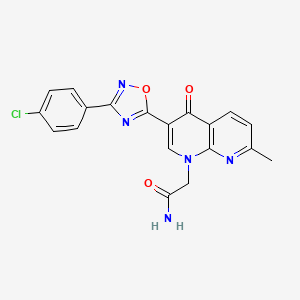
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2670662.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B2670663.png)